molecular formula C19H22N4O5S B11100067 N-(2,6-Dimethylphenyl)-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(2,6-Dimethylphenyl)-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11100067
M. Wt: 418.5 g/mol
InChI Key: XRRIMCUNCLZUBS-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes a dimethylphenyl group, a nitrophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,6-dimethylaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazine
  • N-(2,6-Dimethylphenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)acetamide
  • N-(2,6-Dimethylphenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Uniqueness

N-(2,6-Dimethylphenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and biological activity. This compound’s specific combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H22N4O5S/c1-13-6-5-7-14(2)19(13)22(29(4,27)28)12-18(24)21-20-15(3)16-8-10-17(11-9-16)23(25)26/h5-11H,12H2,1-4H3,(H,21,24)/b20-15+

InChI Key

XRRIMCUNCLZUBS-HMMYKYKNSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.